N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide
Description
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide (CAS: 313469-68-0) is a 1,3,4-thiadiazole derivative characterized by a 3-fluorobenzylthio substituent at the 5-position of the thiadiazole ring and a 3,4-dimethoxybenzamide group at the 2-position. Thiadiazole derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects . The presence of fluorine in the benzylthio moiety may enhance bioavailability and binding affinity due to fluorine’s electronegativity and small atomic radius .
Properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S2/c1-24-14-7-6-12(9-15(14)25-2)16(23)20-17-21-22-18(27-17)26-10-11-4-3-5-13(19)8-11/h3-9H,10H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASSPGRUUVGWJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces
Biochemical Pathways
Given the presence of a thiadiazole ring and a fluorobenzyl group in its structure, it may potentially interfere with pathways involving sulfur metabolism or aromatic compounds. .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. The presence of the dimethoxybenzamide group may influence its absorption and distribution due to potential interactions with biological membranes.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its complex structure, it may have multiple effects depending on the cellular context and the specific targets it interacts with.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the stability of the thiadiazole ring and the fluorobenzyl group may be affected by extreme pH or temperature conditions.
Biological Activity
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is a derivative of the 1,3,4-thiadiazole class known for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a 3-fluorobenzyl group and a 3,4-dimethoxybenzamide moiety. The presence of fluorine enhances its lipophilicity and stability, potentially improving its interaction with biological targets compared to non-fluorinated analogs .
| Property | Description |
|---|---|
| Chemical Formula | CHFNOS |
| Molecular Weight | 357.38 g/mol |
| Solubility | Soluble in organic solvents |
| Toxicity | Causes skin and eye irritation |
Biological Activities
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Thiadiazole derivatives have shown promising results against various cancer cell lines. For instance, studies have demonstrated that certain thiadiazole derivatives inhibit DNA synthesis and affect cell division in cancer cells . Specific IC values for related compounds have been reported, indicating their effectiveness in reducing cell viability in cancer models.
- Antimicrobial Properties : Thiadiazole derivatives possess significant antibacterial and antifungal activities. Compounds similar to N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide have been tested against Gram-positive and Gram-negative bacteria with varying degrees of success .
- Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives can modulate inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation .
The biological activity of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes. For example, it could act on kinases or phosphodiesterases that are pivotal in cancer progression .
- Receptor Interaction : The compound may bind to specific receptors on cell membranes, influencing signal transduction pathways essential for cellular responses.
- Disruption of Cellular Integrity : By affecting cellular membranes or other structural components within cells, the compound may induce apoptosis or necrosis in targeted cells .
Case Studies and Research Findings
Several studies have highlighted the potential of thiadiazole derivatives:
- A study evaluating the cytotoxic effects of various thiadiazole compounds found that some exhibited IC values as low as 7.4 µM against specific cancer cell lines like K562 (myelogenous leukemia) . This suggests a strong potential for further development as anticancer agents.
- Another investigation into the antimicrobial properties of thiadiazoles reported significant activity against both Gram-positive and Gram-negative bacteria. The study indicated that modifications to the thiadiazole structure could enhance antimicrobial efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The target compound’s structural analogs differ primarily in the substituents on the thiadiazole ring. Key comparisons include:
Table 1: Substituent Effects on Physical Properties
*Calculated based on molecular formula.
Key Observations :
- Halogen Effects : The 4-chlorobenzylthio analog (5j) exhibits a moderate melting point (138–140°C) and high yield (82%), suggesting stability and synthetic feasibility . The target compound’s 3-fluorobenzylthio group may confer lower melting points due to fluorine’s weaker intermolecular forces compared to chlorine.
- Alkyl vs.
Key Observations :
- Anticancer Potential: Compounds with nitrophenylamino substituents (e.g., ) show strong Akt inhibition, a pathway critical in glioma. The target compound’s 3-fluorobenzylthio group may mimic these interactions, though fluorine’s electronegativity could enhance binding specificity .
- Antimicrobial Activity : Thiadiazole-thiadiazine hybrids (e.g., 5c, 5d ) demonstrate antimicrobial effects, suggesting that the target compound’s dimethoxybenzamide group could synergize with the thiadiazole core for similar activity.
Structural and Electronic Considerations
- Fluorine vs. Chlorine : The 3-fluorobenzylthio group in the target compound may offer improved metabolic stability and membrane permeability compared to chlorinated analogs (e.g., ) due to fluorine’s resistance to oxidative degradation .
- Methoxy Groups : The 3,4-dimethoxybenzamide moiety could enhance solubility and π-stacking interactions in biological targets, similar to methoxy-substituted imidazothiadiazoles in .
Q & A
What synthetic strategies are effective for preparing N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide and its analogs?
Level: Basic
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 5-amino-1,3,4-thiadiazole derivatives with 3-fluorobenzyl thiol precursors under reflux in ethanol or DMF. For example, describes using substituted benzoyl chlorides (e.g., 3,4-dimethoxybenzoyl chloride) to acylate the thiadiazole core, followed by thioether formation with 3-fluorobenzyl bromide in the presence of a base like K₂CO₃ . Characterization via IR, NMR (¹H/¹³C), and mass spectrometry ensures structural fidelity.
How are spectral techniques (IR, NMR, MS) employed to confirm the structure of this compound?
Level: Basic
Methodological Answer:
- IR Spectroscopy: Confirms functional groups (e.g., C=O stretch in benzamide at ~1650–1700 cm⁻¹, C-S stretch in thiadiazole at ~650–750 cm⁻¹) .
- NMR: ¹H NMR identifies aromatic protons (e.g., 3-fluorobenzyl protons at δ 7.2–7.5 ppm) and methoxy groups (δ ~3.8 ppm). ¹³C NMR distinguishes carbonyl carbons (~165 ppm) and thiadiazole ring carbons (~150–160 ppm) .
- Mass Spectrometry: High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 418.08 for C₁₈H₁₆FN₃O₂S₂) and fragmentation patterns .
What in vitro assays are used to evaluate its anticancer activity, and how are IC₅₀ values interpreted?
Level: Basic
Methodological Answer:
Anticancer activity is tested against cell lines (e.g., MCF-7, A549) using MTT or SRB assays. Cells are incubated with the compound for 48–72 hours, and viability is measured. IC₅₀ values (e.g., 0.034–0.084 mmol/L in ) indicate concentration-dependent cytotoxicity. Selectivity is assessed using non-cancer lines (e.g., NIH3T3 fibroblasts) to rule out nonspecific toxicity .
How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Level: Advanced
Methodological Answer:
SAR studies focus on:
- Thiadiazole Core: Substitutions at the 5-position (e.g., alkyl, aryl groups) influence lipophilicity and binding affinity .
- Benzamide Moiety: Methoxy groups at 3,4-positions enhance electron-donating effects, improving membrane permeability .
- Fluorobenzyl Thio Group: Fluorine’s electronegativity increases metabolic stability. Comparative studies with non-fluorinated analogs (e.g., ’s compound 4y) highlight fluorine’s role in potency .
What computational methods (e.g., DFT, molecular docking) predict its mechanism of action?
Level: Advanced
Methodological Answer:
- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) and vibrational frequencies for spectral validation ( ).
- Molecular Docking: Simulate binding to targets like EGFR or aromatase (). For example, docking into aromatase’s active site (PDB: 3EQM) identifies hydrogen bonds between the benzamide carbonyl and Arg115 .
How do researchers analyze its pro-apoptotic and cell cycle effects?
Level: Advanced
Methodological Answer:
- Apoptosis: Flow cytometry with Annexin V/PI staining quantifies early/late apoptotic cells. Caspase-3/7 activation assays confirm pathway involvement .
- Cell Cycle: PI staining and flow cytometry detect arrest phases (e.g., G1 arrest in via p21/p53 upregulation). Western blotting validates cyclin/CDK expression changes .
What strategies address conflicting cytotoxicity data across cell lines?
Level: Advanced
Methodological Answer:
Discrepancies (e.g., higher IC₅₀ in MCF-7 vs. A549) may arise from differential target expression. Mitigation steps include:
- Target Profiling: Screen against kinase panels or PCR arrays to identify lineage-specific targets.
- Metabolic Stability Assays: Assess liver microsome stability to rule out pharmacokinetic variability .
How is its blood-brain barrier (BBB) permeability evaluated for CNS applications?
Level: Advanced
Methodological Answer:
- In Silico Prediction: Tools like SwissADME estimate BBB penetration (e.g., ’s FEP-guided optimization).
- In Vitro Models: Use MDCK-MDR1 monolayers to measure permeability coefficients (Papp). A Papp >5 × 10⁻⁶ cm/s suggests BBB penetration .
What formulation strategies improve its aqueous solubility?
Level: Advanced
Methodological Answer:
- Salt Formation: React with HCl or sodium acetate to form water-soluble salts.
- Nanoparticle Encapsulation: Use PLGA or liposomes to enhance bioavailability. Dynamic light scattering (DLS) monitors particle size (target: 100–200 nm) .
How can synergistic combinations with clinical chemotherapeutics be designed?
Level: Advanced
Methodological Answer:
- Combo Screening: Test with cisplatin or paclitaxel using Chou-Talalay synergy plots (e.g., ’s comparison to cisplatin).
- Mechanistic Studies: RNA-seq identifies pathways (e.g., DNA repair inhibition) enhanced by the combination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
